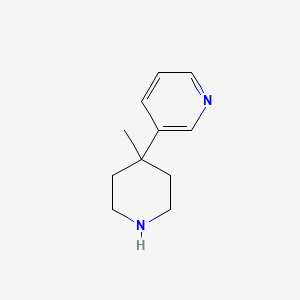
3-(4-Methylpiperidin-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-Methylpiperidin-4-yl)pyridine” is a heterocyclic compound that belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” would include this piperidine ring along with a pyridine ring.Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .科学的研究の応用
Synthesis and Coordination Chemistry : The compound plays a role in the synthesis and coordination chemistry of certain pyridine derivatives. These derivatives have applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Synthesis of Conformationally Rigid Diamines : It's involved in the synthesis of conformationally rigid diamines, which are significant in medicinal chemistry (Smaliy et al., 2011).
Bifunctional Supramolecular Reagents : The compound is used in the synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents. These have applications in hydrogen bonding motifs in solid-state structures (Aakeröy et al., 2007).
Water Oxidation in Ru Complexes : It's used in the synthesis of Ru complexes for water oxidation, showing potential for energy conversion applications (Zong & Thummel, 2005).
Microwave Activation in Synthesis of Nitrogen Heterocycles : The compound is involved in the microwave activation for synthesizing nitrogen heterocycles, indicating a role in efficient chemical synthesis methods (Khrustalev et al., 2008).
Hydrogen Bonding in Conformational Stabilization : It contributes to the study of hydrogen bonding in the conformational stabilization of certain aminomethane-diphosphonic acids (Matczak-Jon et al., 2010).
Methylation of Pyridines Using Temporary Dearomatisation : The compound is relevant in the methylation of pyridines, a process important in organic synthesis (Grozavu et al., 2020).
Safety and Hazards
将来の方向性
Piperidines and their derivatives continue to be a significant area of research due to their importance in the pharmaceutical industry . Future directions may include the development of more efficient synthesis methods, exploration of new biological activities, and the design of new drugs based on piperidine derivatives .
特性
IUPAC Name |
3-(4-methylpiperidin-4-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(4-7-12-8-5-11)10-3-2-6-13-9-10/h2-3,6,9,12H,4-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKTWLAPKNBMGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol](/img/structure/B566025.png)
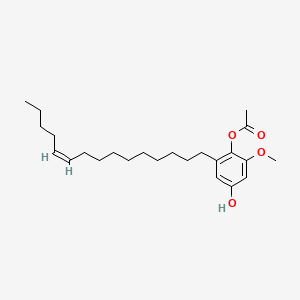

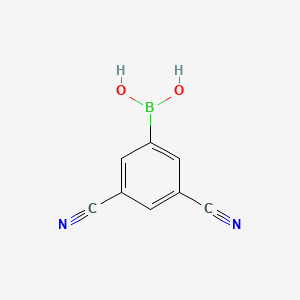
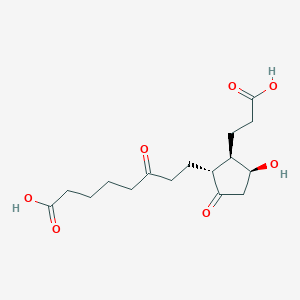


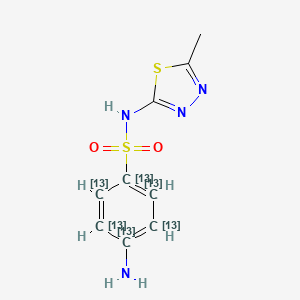
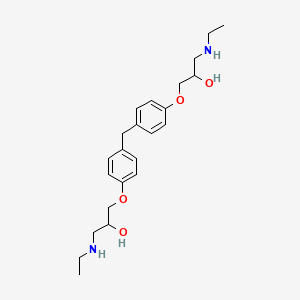
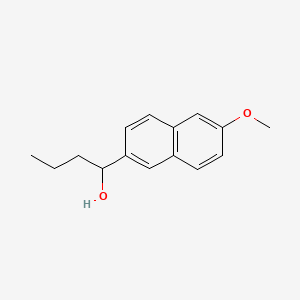

![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide](/img/structure/B566042.png)
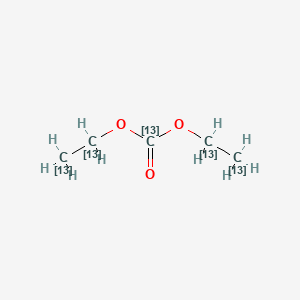
![(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B566047.png)
